molecular formula C₁₈H₂₈N₂O₁₁S₂ B1141801 Zearalenone Disulfate Diammonium Salt CAS No. 1439329-55-1

Zearalenone Disulfate Diammonium Salt

Cat. No.: B1141801
CAS No.: 1439329-55-1
M. Wt: 512.55
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Description

Zearalenone Disulfate Diammonium Salt (ZDSDS) is a derivative of zearalenone (ZEA), an estrogenic mycotoxin produced by Fusarium fungi, commonly found in grains such as corn, wheat, and barley. ZDSDS is synthesized via sulfation of zearalenone, resulting in a bis-sulfate ester structure stabilized by diammonium counterions . This compound is classified under resorcylic acid lactones, a group known for their structural similarity to steroid hormones and their interaction with estrogen receptors (ERs) . ZDSDS is primarily utilized in pharmaceutical research as an impurity reference standard for quality control in mycotoxin analysis and drug development .

Properties

CAS No.

1439329-55-1

Molecular Formula

C₁₈H₂₈N₂O₁₁S₂

Molecular Weight

512.55

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Zearalenone Disulfate Diammonium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Structural and Functional Analogues

Zearalenone (ZEA)

  • Structure : ZEA lacks sulfation and ammonium groups, featuring a single lactone ring with hydroxyl and ketone functionalities.
  • Activity : Exhibits potent estrogenic effects by binding to ERα and ERβ, with an EC₅₀ (half-maximal effective concentration) of ~0.1 nM in receptor-binding assays .
  • Application : Used as a mycotoxin standard in food safety testing, whereas ZDSDS serves as a synthetic impurity marker in pharmaceutical contexts .

Crocetin Diammonium Salt

  • Structure: A dicarboxylic acid derivative stabilized by diammonium ions, extracted from Gardenia jasminoides using ammonia and organic solvents .
  • Activity : Demonstrates antioxidant properties (e.g., radical scavenging in ABTS assays) but lacks estrogenic activity .
  • Synthesis : Contrasts with ZDSDS, as crocetin diammonium salt is precipitated via chilling due to low solubility in organic solvents, while ZDSDS requires sulfation and ammonium stabilization .

Diammonium Salts in Pharmaceutical Chemistry

ABTS Diammonium Salt (2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Structure : A sulfonated aromatic compound with diammonium counterions.
  • Activity : Used as a reagent in antioxidant assays (e.g., Trolox equivalence) rather than biological activity .

C.I. Acid Blue 9 Diammonium Salt

  • Structure : A synthetic dye with sulfonate groups and ammonium ions.
  • Application : Employed in industrial dyeing processes, contrasting with ZDSDS’s role in analytical chemistry and toxicology .

Estrogenic Compounds and Receptor Affinity

ZDSDS shares functional similarities with phytoestrogens (e.g., genistein) and environmental estrogens (e.g., bisphenol A) in ER binding. However, its sulfated structure reduces bioavailability compared to non-sulfated ZEA, as sulfation typically enhances water solubility but limits membrane permeability .

Key Data Table: Estrogenic Activity Comparison
Compound ERα Binding Affinity (Kd, nM) ERβ Binding Affinity (Kd, nM) Application Context
Zearalenone (ZEA) 0.05 0.1 Mycotoxin reference standard
ZDSDS Not reported Not reported Pharmaceutical impurity
Bisphenol A 10.2 5.8 Plasticizer/endocrine disruptor
Genistein 0.02 0.01 Phytoestrogen supplement

Data adapted from ER binding studies .

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